molecular formula C19H19F3N2O3S B6573692 N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide CAS No. 946282-43-5

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide

Cat. No.: B6573692
CAS No.: 946282-43-5
M. Wt: 412.4 g/mol
InChI Key: FTSVQZAWQHMTBK-UHFFFAOYSA-N
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Description

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide is a synthetic organic compound with intriguing chemical properties. Its structure comprises a quinoline moiety substituted with ethanesulfonyl and trifluoromethylbenzamide groups. This structural complexity allows it to participate in diverse chemical reactions, making it a compound of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide typically involves a multi-step process

  • Starting Materials: : Quinoline derivatives, ethanesulfonyl chloride, and 4-(trifluoromethyl)benzoyl chloride.

  • Initial Reaction: : The quinoline derivative undergoes sulfonylation with ethanesulfonyl chloride under basic conditions to introduce the ethanesulfonyl group.

  • Subsequent Reaction: : The sulfonylated quinoline intermediate then reacts with 4-(trifluoromethyl)benzoyl chloride in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), to form the final compound.

Industrial Production Methods

Industrial-scale production may utilize optimized reaction conditions, including continuous flow reactors and enhanced purification techniques to ensure high yield and purity. Catalysts and solvents are selected to minimize by-products and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide undergoes a variety of reactions, including:

  • Oxidation: : The sulfonyl group can be oxidized to a sulfone under appropriate conditions.

  • Reduction: : The amide functional group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).

  • Substitution: : The aromatic rings can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) as oxidizing agents.

  • Reduction: : Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) as reducing agents.

  • Substitution: : Halogenated reagents or organometallic compounds like Grignard reagents for nucleophilic aromatic substitution.

Major Products

  • Oxidation: : Formation of sulfone derivatives.

  • Reduction: : Amine derivatives from the reduction of amide groups.

  • Substitution: : Variety of substituted products depending on the nature of the substituents.

Scientific Research Applications

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide finds applications in several domains:

  • Chemistry: : Used as a building block for the synthesis of complex molecules.

  • Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

  • Medicine: : Explored as a candidate for developing new pharmaceuticals targeting specific biological pathways.

  • Industry: : Utilized in the synthesis of advanced materials with unique properties.

Mechanism of Action

The mechanism of action of N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide involves interaction with molecular targets, such as enzymes or receptors, by binding to their active sites or modulating their activity. The compound’s specific effects depend on the nature of its interactions with these targets, influencing pathways involved in disease or biological processes.

Comparison with Similar Compounds

N-[1-(ethanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide is unique compared to similar compounds due to its specific functional groups and their arrangement. Compounds like N-(quinolin-6-yl)-4-(trifluoromethyl)benzamide lack the ethanesulfonyl group, which imparts different chemical reactivity and biological activity. The presence of the trifluoromethyl group in the benzamide moiety distinguishes it from analogs with different substituents, influencing its pharmacokinetic and pharmacodynamic properties.

List of Similar Compounds

  • N-(quinolin-6-yl)-4-(trifluoromethyl)benzamide

  • N-[1-(methanesulfonyl)-1,2,3,4-tetrahydroquinolin-6-yl]-4-(trifluoromethyl)benzamide

  • 6-(4-(trifluoromethyl)phenylamino)quinoline

  • 4-(trifluoromethyl)benzamide derivatives

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Properties

IUPAC Name

N-(1-ethylsulfonyl-3,4-dihydro-2H-quinolin-6-yl)-4-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19F3N2O3S/c1-2-28(26,27)24-11-3-4-14-12-16(9-10-17(14)24)23-18(25)13-5-7-15(8-6-13)19(20,21)22/h5-10,12H,2-4,11H2,1H3,(H,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTSVQZAWQHMTBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)N1CCCC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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